2-Methyl-3-[4-(2-methylpropyl)phenyl]propanoic acid
Overview
Description
Mechanism of Action
3-(4-Isobutylphenyl)-2-methylpropanoic acid, commonly known as Ibuprofen, is a widely used non-steroidal anti-inflammatory drug (NSAID) derived from propionic acid .
Target of Action
Ibuprofen primarily targets the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever.
Mode of Action
Ibuprofen acts by inhibiting the COX enzymes, thereby reducing the production of prostaglandins . This results in decreased inflammation, pain, and fever. It’s worth noting that the S-(+)-enantiomer of ibuprofen is generally proposed to elicit stronger pharmacological activity than the R-enantiomer .
Biochemical Pathways
The primary biochemical pathway affected by ibuprofen is the arachidonic acid pathway. By inhibiting the COX enzymes, ibuprofen prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever .
Pharmacokinetics
Ibuprofen demonstrates marked stereoselectivity in its pharmacokinetics . The R-enantiomer undergoes extensive interconversion to the S-enantiomer in vivo . Ibuprofen is rapidly and completely absorbed when given orally, and its absorption is dose-dependent . It binds extensively to plasma albumin, and substantial concentrations are attained in synovial fluid . Ibuprofen is eliminated following biotransformation to glucuronide conjugate metabolites that are excreted in urine .
Result of Action
The primary result of ibuprofen’s action is the reduction of inflammation, pain, and fever. This is achieved through the inhibition of prostaglandin synthesis, which in turn reduces inflammation and pain at the site of action .
Action Environment
The action of ibuprofen can be influenced by various environmental factors. For instance, the solubility of ibuprofen can affect its absorption and thus its efficacy . Furthermore, the presence of other drugs can also influence the action of ibuprofen. For example, significant drug interactions have been demonstrated for aspirin, cholestyramine, and methotrexate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[4-(2-methylpropyl)phenyl]propanoic acid typically involves the reaction of pinonic acid with bromine in water . This reaction yields the desired compound through a series of steps that include bromination and subsequent hydrolysis .
Industrial Production Methods
Industrial production of this compound often involves high-performance liquid chromatography (HPLC) to ensure purity and quality . The separation is performed on an Ultimate Silica column using a mobile phase composed of hexane, ethyl acetate, and trifluoroacetate .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[4-(2-methylpropyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo electrophilic aromatic substitution reactions, often using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-Methyl-3-[4-(2-methylpropyl)phenyl]propanoic acid is used in various scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry for the development and validation of HPLC methods.
Biology: Studying the effects of NSAID impurities on biological systems.
Industry: Quality control and assurance in pharmaceutical manufacturing.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)propanoic acid
- 2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid
- 2-[4-(2-Methylpropenyl)phenyl]propionic acid
Uniqueness
2-Methyl-3-[4-(2-methylpropyl)phenyl]propanoic acid is unique due to its specific structure and its role as an impurity in ibuprofen . This makes it a valuable compound for studying the purity and quality of pharmaceutical products .
Properties
IUPAC Name |
2-methyl-3-[4-(2-methylpropyl)phenyl]propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-10(2)8-12-4-6-13(7-5-12)9-11(3)14(15)16/h4-7,10-11H,8-9H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTWCOYXJRWQNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CC(C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401239395 | |
Record name | α-Methyl-4-(2-methylpropyl)benzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401239395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66735-05-5 | |
Record name | α-Methyl-4-(2-methylpropyl)benzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66735-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-Methyl-4-(2-methylpropyl)benzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401239395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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